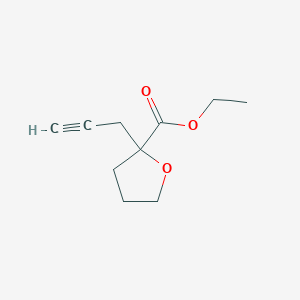

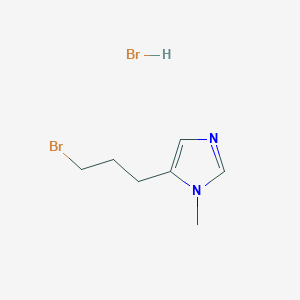

2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, ethyl ester, also known as ethyl tetrahydro-2-(2-propyn-1-yl)furoate, is a compound that has been widely studied in scientific research due to its potential applications in various fields.

科学的研究の応用

Biobased Polyester Applications

Effective Strategy for High-Yield Furan Dicarboxylate Production for Biobased Polyester Applications A novel method for the production of furan-2,5-dicarboxylic acid (FDCA)-derived esters, crucial in the creation of polyethylene 2,5-furandicarboxylate (PEF), a biobased polyester, has been developed. This method involves the oxidative esterification of concentrated solutions of a six-membered ring acetal of (5-hydroxymethyl)furfural (HMF) with methanol and ethylene glycol using a CeO2-supported Au catalyst, resulting in high yields of methyl furan-2,5-dicarboxylate and bis(2-hydroxyethyl)furan-2,5-dicarboxylate. The research provides insight into the kinetic and molecular mechanisms behind the conversion process, contributing significantly to the economics of biobased polyester production (Kim et al., 2019).

Biobased Polyesters from Furan Building Blocks

Enzymatic Synthesis of Biobased Polyesters using 2,5-bis(hydroxymethyl)furan as the Building Block 2,5-Bis(hydroxymethyl)furan, a biobased rigid diol akin to aromatic monomers, has been successfully polymerized with various diacid ethyl esters using Candida antarctica Lipase B (CALB). This enzymatic approach has led to the production of novel furan polyesters with unique physical properties, showcasing the potential of 2,5-bis(hydroxymethyl)furan as a key building block in the synthesis of biobased materials (Jiang et al., 2014).

Lipase-catalyzed Synthesis of Oligoesters of 2,5-furandicarboxylic Acid with Aliphatic Diols This study highlights the synthesis of furan oligoesters through the polytransesterification of dimethyl furan-2,5-dicarboxylate with linear α, ω-aliphatic diols, catalyzed by immobilized lipase B from Candida antarctica. The research offers a comprehensive analysis of the influence of substrate concentration, temperature, and diol chain length on the yield and types of oligoesters produced. The findings emphasize the versatility of furan-based oligoesters and their potential applications as macromonomers in green chemistry (Cruz-Izquierdo et al., 2015).

Oxidative Conversion to Furan Dicarboxylic Acid

Enzyme-catalyzed Oxidation of 5-hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid An innovative enzymatic process for the oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a key component for polymer production, has been established. Utilizing a novel FAD-dependent oxidase, this method achieves high yields of FDCA from HMF under ambient conditions, marking a significant advancement in the sustainable production of biobased polymers (Dijkman et al., 2014).

特性

IUPAC Name |

ethyl 2-prop-2-ynyloxolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-6-10(7-5-8-13-10)9(11)12-4-2/h1H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPXETUNEVKYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCO1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)

![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2643598.png)

![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)

![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)